FGIN-1-27

説明

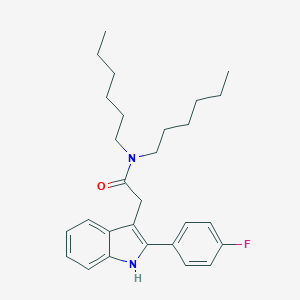

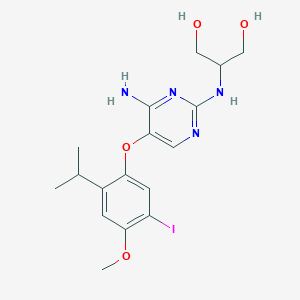

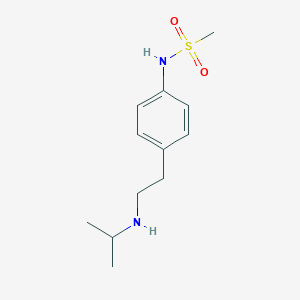

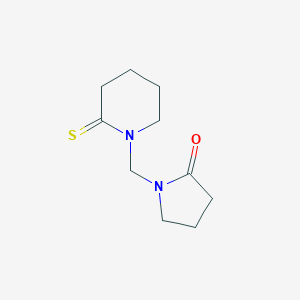

2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide is a phenylindole.

科学的研究の応用

FGIN-1-27 の包括的な応用分析

This compound は、N,N-ジヘキシル-2-(4-フルオロフェニル)インドール-3-アセトアミドとしても知られており、科学研究において様々な用途を持つ合成化合物です。以下は、それぞれ専用のセクションに分かれた6つのユニークな応用の詳細な分析です。

不安解消効果と神経ステロイド生成: This compound は、細胞内貯蔵からミトコンドリアへのコレステロールの輸送に関与する18 kDa トランスロケータータンパク質 (TSPO) のアゴニストリガンドとしての役割で知られています . TSPO リガンドとして、アロプレグナノロンなどの神経活性ステロイドの産生を促進し、強力な不安解消効果を示します . この応用は、不安障害の研究と不安解消治療の開発において重要です。

抗メラニン生成活性: 皮膚科学の分野では、this compound はメラニン生成を阻害することが報告されています。 タンパク質キナーゼ A/cAMP 応答性エレメント結合タンパク質、タンパク質キナーゼ C-β、およびマイトジェン活性化プロテインキナーゼなどの様々な経路を調節することにより、メラニン合成の減少につながります . この特性は、より安全な美白剤の開発と色素沈着障害の研究に特に役立ちます。

ステロイド生成の強化: this compound のステロイド生成を増加させる能力は、内分泌学において大きな関心を集めています。 神経活性ステロイドの産生を強化することにより、ステロイド欠損症に関連する疾患の治療に潜在的な用途があります .

連続フロー合成: この化合物の合成プロセス自体が研究の対象となっています。this compound の連続フロー合成が開発され、これは従来のバッチプロセスよりもスケーラブルで安全です。 この方法は、化学合成の経験が豊富なわけではない生物学者や生化学者にとって特に有益です .

アポトーシス促進特性: this compound は、アポトーシス促進活性を示しており、これはがん研究で活用できる可能性があります。 アポトーシスを誘導する仕組みを理解することで、新しいがん治療法の開発に役立ちます .

無羊膜類の赤血球生成: 研究により、this compound は、18 kDa トランスロケータータンパク質 (TSPO) のアゴニストとして、無羊膜類の赤血球生成に関連していることが示されています。 この応用は、赤血球生成と関連する障害の研究において関連しています .

作用機序

Target of Action

FGIN-1-27 acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor . TSPO is a cholesterol transporter from intracellular stores into mitochondria .

Mode of Action

This compound binds specifically and with high affinity to the TSPO on mitochondrial membranes . This binding induces the production of neurosteroids, which modulate GABA receptors . The EC50 for the increase in production of pregnenolone in glial cells is 3 nM .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits melanogenesis by regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase pathways . Once these pathways are suppressed, it decreases the expression of MITF, tyrosinase, TRP-1, TRP-2, and inhibits the tyrosinase activity, finally inhibiting melanogenesis .

Pharmacokinetics

The compound is frequently used in biological research, suggesting that it has suitable bioavailability for in vitro and in vivo studies .

Result of Action

This compound has demonstrated pro-apoptotic, anti-anxiety, and steroidogenic activity in various studies . It significantly inhibits melanogenesis without cellular toxicity . In vivo experiments have shown that this compound inhibits the body pigmentation of zebrafish and reduces UVB-induced hyperpigmentation in guinea pig skin .

Action Environment

The compound’s effects have been studied in various in vitro and in vivo environments, suggesting that it is stable and effective under a range of conditions .

生化学分析

Biochemical Properties

FGIN-1-27 acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO), previously called the peripheral benzodiazepine receptor . It enhances the steroidogenesis of neuroactive steroids such as allopregnanolone . Through this action, this compound indirectly potentiates GABA A receptor signaling .

Cellular Effects

This compound has been found to have significant effects on various types of cells. In human osteoblast-like cells, exposure to this compound resulted in a decrease in cell numbers by an average of 30% . It also suppressed cellular [18F]-FDG incorporation and ATP content . In melanocytes, this compound significantly inhibited melanogenesis . It downregulated the expression levels of key proteins that function in melanogenesis, mainly by suppressing the PKA/CREB, PKC-β, and MAPK pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds specifically and with high affinity to the peptide DBI receptor (benzodiazepine receptor) on mitochondrial membranes, inducing the production of neurosteroids, which modulate GABA receptors . It also downregulates the expression levels of key proteins that function in melanogenesis, mainly by suppressing the PKA/CREB, PKC-β, and MAPK pathways .

Temporal Effects in Laboratory Settings

It has been synthesized using a continuous flow process, which suggests its stability for use in laboratory settings .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce anxiety-like behavior in the zebrafish light/dark preference test similar to diazepam, but with fewer sedative effects . It also reduced anxiety- and fear-like behaviors in the defense test battery in wall lizards .

Metabolic Pathways

This compound is involved in the metabolic pathway of steroidogenesis, where it enhances the production of neuroactive steroids such as allopregnanolone . It also affects the PKA/CREB, PKC-β, and MAPK pathways, which are involved in melanogenesis .

Transport and Distribution

This compound is a ligand for the 18 kDa translocator protein (TSPO), a cholesterol transporter from intracellular stores into mitochondria . This suggests that it may be transported and distributed within cells and tissues via this protein.

Subcellular Localization

This compound is localized in the mitochondria, where it acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO) . This protein is a cholesterol transporter from intracellular stores into mitochondria , suggesting that this compound may also be localized in these organelles.

特性

IUPAC Name |

2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWXAQFLTSBUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162141 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142720-24-9 | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142720-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)

![1-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B114356.png)